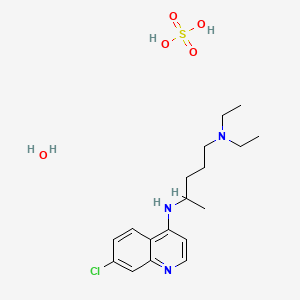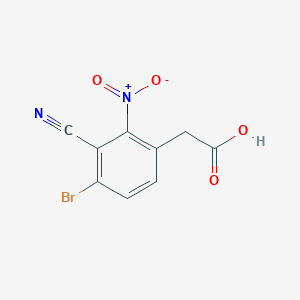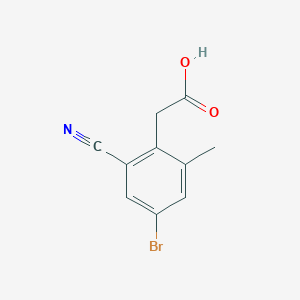![molecular formula C11H21NO B1475135 [3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol CAS No. 1424940-99-7](/img/structure/B1475135.png)
[3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol
Descripción general
Descripción
[3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol, more commonly known as 3-Methyl-2-butenylpiperidine-3-methanol (3MBPM), is an organic compound that is widely used in the synthesis of a variety of compounds in the pharmaceutical and chemical industries. It is a versatile compound that can be used in a variety of reactions, including Diels-Alder reactions, Wittig reactions, and Grignard reactions. 3MBPM has been studied extensively for its potential applications in the synthesis of bioactive compounds, and it has been found to be a useful synthetic intermediate for the production of drugs, agrochemicals, and other compounds.
Mecanismo De Acción
The mechanism of action of [3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles such as alkenes and aldehydes to form new covalent bonds. Additionally, it is believed that this compound can act as a catalyst in certain reactions, speeding up the rate of the reaction and thus increasing the yield of the desired product.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, it is believed to be relatively non-toxic in its pure form and is not thought to have any significant effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using [3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of reactions, making it a useful intermediate in the synthesis of various compounds.
However, there are some limitations to using this compound in laboratory experiments. For example, the compound is sensitive to air and light, which can lead to degradation of the compound and thus reduce the yield of the desired product. Additionally, this compound is highly flammable and should be handled with caution.
Direcciones Futuras
Given its potential applications in the synthesis of drugs, agrochemicals, and other compounds, there are a number of potential future directions for the use of [3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol. For example, further research could be conducted to explore the use of this compound in the synthesis of new drugs, agrochemicals, and other compounds. Additionally, research could be conducted to explore the potential biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, research could be conducted to explore ways to improve the stability of this compound, as well as methods to reduce the flammability of the compound.
Aplicaciones Científicas De Investigación
[3-(3-Methyl-2-butenyl)-3-piperidinyl]methanol has been used extensively in the synthesis of a variety of compounds, including drugs, agrochemicals, and other compounds. In particular, it has been used as a key intermediate in the synthesis of drugs such as the antifungal agent ciclopirox, the anti-inflammatory drug naproxen, and the anti-cancer agent paclitaxel. Additionally, this compound has been used in the synthesis of agrochemicals, such as the herbicide 2,4-D, and other compounds, such as the dyes Rhodamine B and Naphthol Yellow S.
Propiedades
IUPAC Name |
[3-(3-methylbut-2-enyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10(2)4-6-11(9-13)5-3-7-12-8-11/h4,12-13H,3,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNAMCCVCXCRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CCCNC1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl (4-formyl-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475057.png)
![Methyl 3-(4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B1475058.png)









